molecular formula C10H15O3P B097314 Dimethyl(3-methylbenzyl)phosphonate CAS No. 17105-63-4

Dimethyl(3-methylbenzyl)phosphonate

Cat. No.: B097314
CAS No.: 17105-63-4
M. Wt: 214.2 g/mol
InChI Key: FLXIYHKZQFSPCV-UHFFFAOYSA-N
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Description

Dimethyl(3-methylbenzyl)phosphonate is an organic compound that features a benzene ring substituted with a dimethoxyphosphorylmethyl group and a methyl group

Scientific Research Applications

Dimethyl(3-methylbenzyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biochemical pathways involving phosphorus-containing compounds.

    Industry: Used in the production of specialty chemicals, including flame retardants, plasticizers, and additives for lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-methylbenzyl)phosphonate typically involves the reaction of 3-methylbenzyl chloride with dimethyl phosphite under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the dimethoxyphosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-methylbenzyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the dimethoxyphosphoryl group to a phosphine or phosphine oxide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Dimethyl(3-methylbenzyl)phosphonate involves its interaction with molecular targets through its phosphoryl group. This group can form strong hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The compound can also participate in nucleophilic and electrophilic reactions, allowing it to modify biological molecules and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethoxyphosphorylmethyl)benzene
  • 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene
  • 1-(Dimethoxyphosphorylmethyl)-2-methylbenzene

Uniqueness

Dimethyl(3-methylbenzyl)phosphonate is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3P/c1-9-5-4-6-10(7-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXIYHKZQFSPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378708
Record name Dimethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-63-4
Record name Dimethyl P-[(3-methylphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17105-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl [(3-methylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure of Compound 11, 3-methylbenzyl bromide is reacted with trimethylphosphite.
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Synthesis routes and methods II

Procedure details

Following the procedure of Compound 11, 3-methylbenzyl bromide is reacted with trimethylphosphite.
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